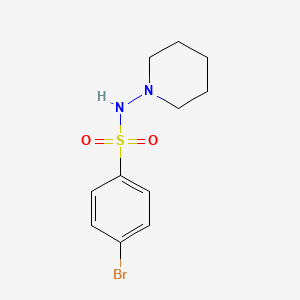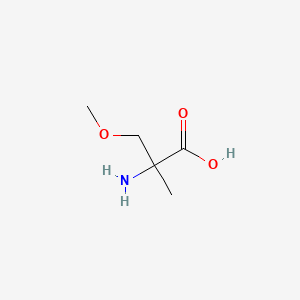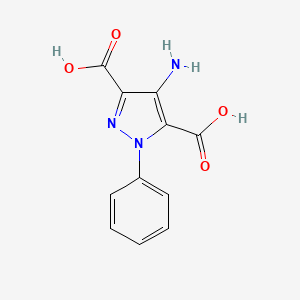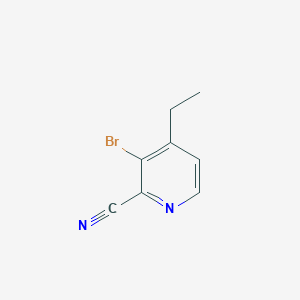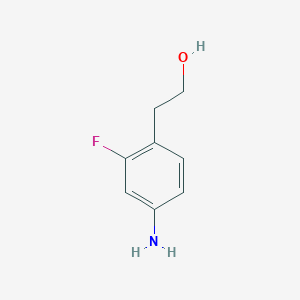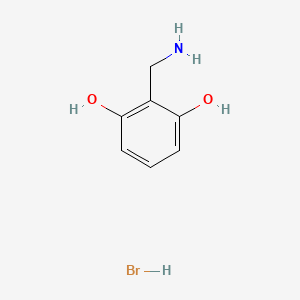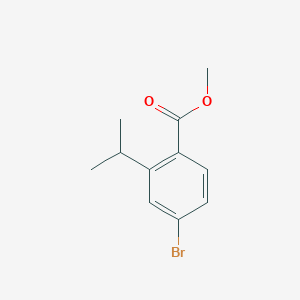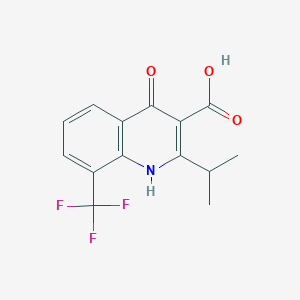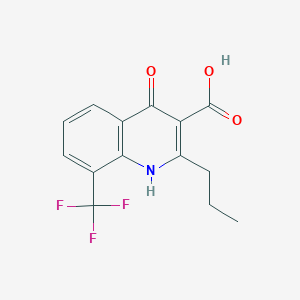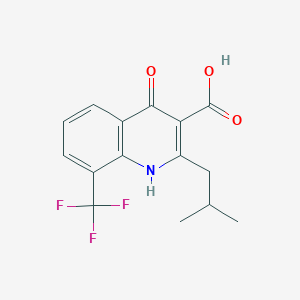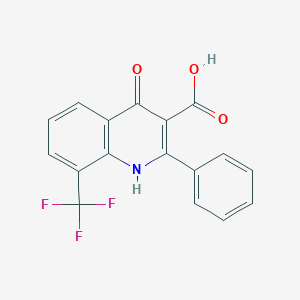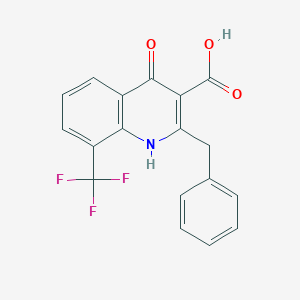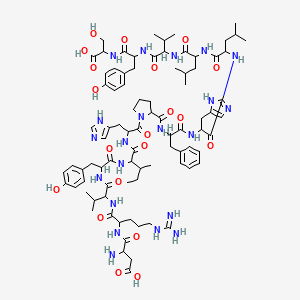
Angiotensinogen
Vue d'ensemble
Description
Angiotensinogen is a glycoprotein produced primarily by the liver and is the sole precursor of all angiotensin peptides. It plays a crucial role in the renin-angiotensin system, which is pivotal for the regulation of blood pressure and fluid balance in the body. This compound is composed of 485 amino acids, including a 33 amino-acid signal peptide .
Mécanisme D'action
Target of Action
Angiotensinogen (AGT) is the sole precursor of all angiotensin peptides . It plays a key role in the renin–angiotensin system (RAS), which is pivotal to the regulation of blood pressure and homeostasis of water and sodium . The primary targets of AGT are the enzymes renin and angiotensin-converting enzyme (ACE), which cleave AGT to produce the active angiotensin peptides .
Biochemical Pathways
The biochemical pathway of AGT involves the conversion of AGT to AngI by renin, which is then converted to the bioactive octapeptide, angiotensin II (AngII), by ACE . AngII recognizes the angiotensin type 1 receptor (AT1R) to invoke both peripheral and central mechanisms in the regulation of blood pressure . Chronic activation of the ACE-AngII-AT1R pathway may also be associated with various pathological responses including fibrosis, inflammation, metabolic dysregulation, heart failure, cancer, aging, and diabetic injury .
Pharmacokinetics
The pharmacokinetics of AGT are currently under investigation. A recent study evaluated the effect of ALN-AGT, a subcutaneous investigational RNA interference (RNAi) therapeutic targeting hepatic AGT synthesis, on blood pressure in hypertensive patients . The study found that single-dose administration of ALN-AGT resulted in dose-related reductions in serum AGT and blood pressure over 8 weeks .
Result of Action
The result of AGT’s action is the regulation of blood pressure and homeostasis of water and sodium . AngII, the product of AGT cleavage, causes the muscular walls of small arteries (arterioles) to constrict (narrow), which increases blood pressure . AngII also triggers the adrenal glands to release aldosterone, causing the body to retain sodium and lose potassium through urine .
Action Environment
The action of AGT can be influenced by environmental factors such as local tissue and temperature changes . For instance, the tail of AGT is restrained by a labile disulfide bond, with changes in its redox status affecting angiotensin release . This suggests that oxidative stress could potentially influence the action of AGT. Furthermore, the interaction of AGT with renin can be modulated at several levels, suggesting that changes in the local concentration of renin could also influence the action of AGT .
Analyse Biochimique
Biochemical Properties
Angiotensinogen interacts with renin, a hypertensive enzyme, which cleaves this compound to produce angiotensin I (AngI), the first and rate-limiting step in the RAS . This interaction is crucial for the production of bioactive angiotensin peptides .
Cellular Effects
This compound has effects on various types of cells and cellular processes. It influences cell function through its role in the RAS, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its conversion to AngI by renin. This process involves binding interactions with renin and leads to changes in gene expression .
Metabolic Pathways
This compound is involved in the RAS metabolic pathway. It interacts with renin, which catalyzes the conversion of this compound to AngI .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is present at low levels intracellularly and is mostly present in the extracellular space .
Subcellular Localization
It is understood that this compound is mostly present in the extracellular space .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Angiotensinogen can be synthesized using recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the this compound protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bioreactors. The process involves the fermentation of genetically modified microorganisms that express the this compound gene. The protein is then extracted and purified through a series of filtration and chromatographic steps to ensure high purity and activity .
Analyse Des Réactions Chimiques
Types of Reactions: Angiotensinogen undergoes several biochemical reactions, primarily involving proteolytic cleavage. The most significant reaction is the cleavage by the enzyme renin, which converts this compound to angiotensin I. This reaction is crucial for the subsequent formation of angiotensin II, a potent vasoconstrictor .
Common Reagents and Conditions:
Renin: The enzyme responsible for the initial cleavage of this compound.
Angiotensin-converting enzyme: Converts angiotensin I to angiotensin II.
Reaction Conditions: Physiological pH and temperature are optimal for these reactions.
Major Products:
Angiotensin I: A decapeptide formed from the cleavage of this compound.
Angiotensin II: An octapeptide formed from the conversion of angiotensin I, which has significant physiological effects.
Applications De Recherche Scientifique
Angiotensinogen has numerous applications in scientific research, particularly in the fields of medicine and biology:
Hypertension Research: this compound is studied extensively to understand its role in blood pressure regulation and the development of hypertension.
Cardiovascular Diseases: Research on this compound helps in developing treatments for various cardiovascular conditions, including heart failure and atherosclerosis.
Renal Function: Studies on this compound contribute to understanding kidney function and the pathophysiology of renal diseases.
Drug Development: this compound is a target for developing drugs that can modulate the renin-angiotensin system to treat hypertension and other related disorders.
Comparaison Avec Des Composés Similaires
Alpha1 Antitrypsin: Another member of the serpin family, involved in inhibiting proteases.
Alpha1 Antichymotrypsin: Similar to alpha1 antitrypsin, it inhibits chymotrypsin-like proteases.
Antithrombin III: Inhibits thrombin and other enzymes involved in blood coagulation.
Uniqueness of Angiotensinogen: this compound is unique among the serpin family due to its role as the precursor of angiotensin peptides. Unlike other serpins that primarily function as protease inhibitors, this compound’s primary function is to serve as a substrate for renin, leading to the production of angiotensin peptides that regulate blood pressure and fluid balance .
Propriétés
IUPAC Name |
3-amino-4-[[5-carbamimidamido-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQCYIFOWHHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H123N21O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1759.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}-3-phenylpropanoic acid](/img/structure/B3276448.png)
